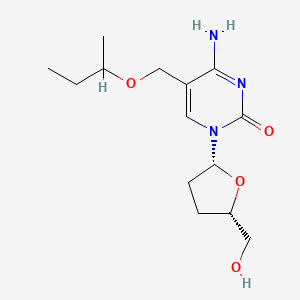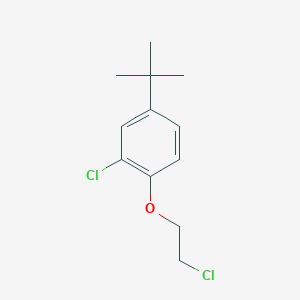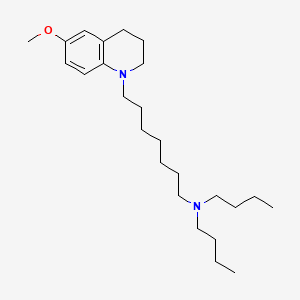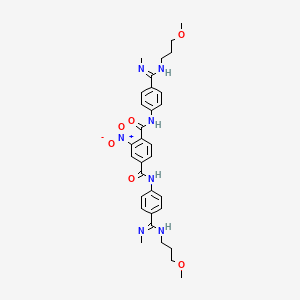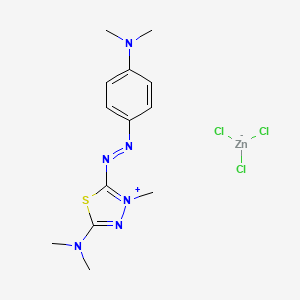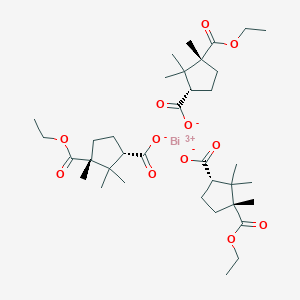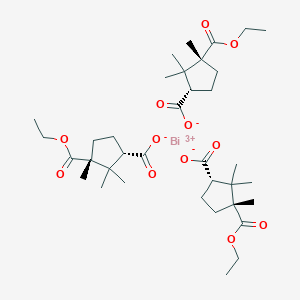
Bismuth ethyl camphorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth ethyl camphorate: is a chemical compound known for its therapeutic applications, particularly in the treatment of syphilis. It is a liposoluble bismuth salt of ethyl camphoric acid, with the molecular formula C36H57BiO12 and a molecular weight of 890.81 g/mol . This compound has been studied for its spirocheticidal effectiveness, which is crucial in the rapid healing of syphilitic lesions .
准备方法
Synthetic Routes and Reaction Conditions: Bismuth ethyl camphorate can be synthesized from sodium ethyl camphorate and bismuth nitrate. The reaction involves the combination of these two reagents under controlled conditions to form the desired bismuth salt . The process typically involves dissolving sodium ethyl camphorate in a suitable solvent, such as chloroform or ether, and then adding bismuth nitrate. The reaction mixture is stirred and heated to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced as an amorphous solid with a faint aromatic odor, which softens at 55°C and melts at 61-67°C .
化学反应分析
Types of Reactions: Bismuth ethyl camphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into lower oxidation state bismuth compounds.
Substitution: The ethyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include bismuth oxides, reduced bismuth compounds, and substituted camphorate derivatives.
科学研究应用
Chemistry: In chemistry, bismuth ethyl camphorate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the preparation of other bismuth-containing compounds.
Biology: The compound has been studied for its biological activity, particularly its antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: Historically, this compound was used in the treatment of syphilis. Its spirocheticidal properties made it an effective adjunct to arsphenamines in treating this disease . Although its use has declined with the advent of modern antibiotics, it remains a compound of interest in medical research.
Industry: In the industrial sector, this compound is used in the formulation of certain pharmaceuticals and as a catalyst in chemical reactions. Its solubility in various organic solvents makes it versatile for different applications.
作用机制
The mechanism by which bismuth ethyl camphorate exerts its effects involves the inhibition of bacterial enzymes and disruption of cellular processes. The compound targets specific molecular pathways in bacteria, leading to cell death. Its liposolubility allows it to penetrate bacterial cell membranes effectively, enhancing its antimicrobial activity .
相似化合物的比较
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth subnitrate: Used in various medical and industrial applications.
Bismuth subgallate: Employed as an astringent and antiseptic.
Comparison: Bismuth ethyl camphorate is unique due to its specific application in treating syphilis and its liposolubility, which enhances its effectiveness. Unlike bismuth subsalicylate and bismuth subnitrate, which are primarily used for gastrointestinal and general medical purposes, this compound has a more targeted antimicrobial action against syphilitic bacteria .
属性
CAS 编号 |
834-35-5 |
|---|---|
分子式 |
C36H57BiO12 |
分子量 |
890.8 g/mol |
IUPAC 名称 |
bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1 |
InChI 键 |
WQZQEQSQBAWPJO-HWEYHMQKSA-K |
手性 SMILES |
CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3] |
规范 SMILES |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


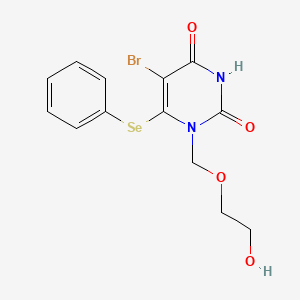
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
